2-Acetoxy-4'-methylbenzophenone

Vue d'ensemble

Description

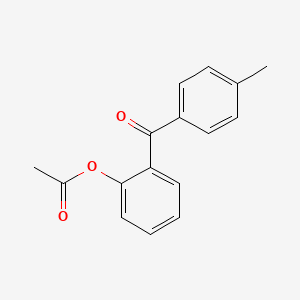

2-Acetoxy-4’-methylbenzophenone: is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol It is a derivative of benzophenone, where the acetoxy group is attached to the second position of the benzene ring, and a methyl group is attached to the fourth position of the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-methylbenzophenone can be achieved through several methods. One common approach involves the acetylation of 4’-methylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-4’-methylbenzophenone may involve large-scale acetylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2-Acetoxy-4'-methylbenzophenone is utilized as a key intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, including:

- Photoinitiators : The compound serves as a photoinitiator in polymerization reactions, facilitating the curing of coatings and inks when exposed to UV light.

- Synthetic Pathways : It can be employed in the synthesis of other benzophenone derivatives, which are valuable in creating dyes and pharmaceuticals.

Pharmaceutical Applications

Research indicates that this compound exhibits significant biological activity, particularly as a potential anti-inflammatory and analgesic agent. Key findings include:

- Biological Activity : Studies suggest that it may inhibit cyclooxygenase enzymes, which are involved in inflammatory pathways. This inhibition points to its potential in treating conditions like arthritis and other inflammatory diseases.

- Interaction with Biological Macromolecules : The compound has been shown to bind with proteins and nucleic acids, influencing enzyme activity and cellular signaling pathways.

Case Study 1: Anti-inflammatory Properties

A study conducted on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce inflammation markers in vitro. The results indicated that the compound inhibited the production of prostaglandins, which are mediators of inflammation.

Case Study 2: Photoinitiator Efficacy

In industrial applications, tests have shown that formulations containing this compound as a photoinitiator exhibited improved curing times and mechanical properties compared to traditional photoinitiators. This highlights its potential for enhancing product performance in coatings and adhesives.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4’-methylbenzophenone involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further participate in biochemical reactions. The compound’s ability to undergo oxidation and reduction reactions also contributes to its reactivity and potential biological effects .

Comparaison Avec Des Composés Similaires

4-Acetoxybenzophenone: Similar structure but lacks the methyl group at the fourth position.

2-Hydroxy-4’-methylbenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.

4-Methylbenzophenone: Lacks the acetoxy group.

Uniqueness: 2-Acetoxy-4’-methylbenzophenone is unique due to the presence of both the acetoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Activité Biologique

2-Acetoxy-4'-methylbenzophenone (C16H14O3) is an organic compound recognized for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications in medicine, and relevant research findings.

- Molecular Formula : C16H14O3

- Molecular Weight : 254.28 g/mol

- Structure : The compound features a benzophenone core with an acetoxy group at the 2-position and a methyl group at the 4'-position, enhancing its reactivity and biological potential.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, potentially through interference with bacterial cell wall synthesis or enzyme activity.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

- Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Activity

A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) was determined to be effective against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This inhibition suggests a potential mechanism for reducing inflammation.

| Treatment | NO Production (µM) |

|---|---|

| Control | 20 |

| This compound (10 µM) | 8 |

| This compound (50 µM) | 3 |

Cytotoxicity and Antiproliferative Effects

Further investigations into the cytotoxic effects of this compound on cancer cell lines indicated that it could induce apoptosis in a dose-dependent manner. The IC50 values against various cancer cell lines were assessed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

- Clinical Trials : Preliminary clinical trials are underway to evaluate the safety and efficacy of this compound in patients with inflammatory diseases, focusing on its ability to reduce symptoms and improve quality of life.

Propriétés

IUPAC Name |

[2-(4-methylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPNCKDYVPFCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641555 | |

| Record name | 2-(4-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-91-6 | |

| Record name | 2-(4-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.